molecular formula C8H7BrS B6589757 4-bromo-2,3-dihydro-1-benzothiophene CAS No. 2719549-39-8

4-bromo-2,3-dihydro-1-benzothiophene

Cat. No.: B6589757
CAS No.: 2719549-39-8
M. Wt: 215.11 g/mol
InChI Key: SBKJXYSBIMIWNH-UHFFFAOYSA-N
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Description

4-bromo-2,3-dihydro-1-benzothiophene is an organosulfur compound that belongs to the class of benzothiophenes It is characterized by a bromine atom attached to the fourth position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-bromo-2,3-dihydro-1-benzothiophene involves the bromination of 2,3-dihydro-1-benzothiophene. The reaction typically uses bromine as the brominating agent and acetic acid as the solvent. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,3-dihydro-1-benzothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3-dihydro-1-benzothiophene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include 2,3-dihydro-1-benzothiophene.

Scientific Research Applications

4-bromo-2,3-dihydro-1-benzothiophene has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical studies to understand the interactions of sulfur-containing heterocycles with biological systems.

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1-benzothiophene involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1-benzothiophene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-chloro-2,3-dihydro-1-benzothiophene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    4-fluoro-2,3-dihydro-1-benzothiophene: Contains a fluorine atom, which affects its electronic properties and reactivity.

Properties

CAS No.

2719549-39-8

Molecular Formula

C8H7BrS

Molecular Weight

215.11 g/mol

IUPAC Name

4-bromo-2,3-dihydro-1-benzothiophene

InChI

InChI=1S/C8H7BrS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2

InChI Key

SBKJXYSBIMIWNH-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1C(=CC=C2)Br

Purity

95

Origin of Product

United States

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